molecular formula C20H20N2O4S B3715145 N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methoxybenzamide

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No.: B3715145
M. Wt: 384.5 g/mol
InChI Key: AAXZRUGKLLQWCS-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features methoxy groups attached to the phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2,5-dimethoxyacetophenone can react with thiourea in the presence of a base such as sodium hydroxide to form the thiazole ring.

  • Substitution Reactions: : The introduction of the 2-methoxybenzamide group can be achieved through a nucleophilic substitution reaction. This involves reacting the thiazole derivative with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. The presence of the thiazole ring and methoxy groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals. Its structural features can impart desirable properties to these products, such as stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The methoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-benzamide: Lacks the methyl group on the thiazole ring.

    N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-benzamide: Lacks the methoxy group on the benzamide moiety.

Uniqueness

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methoxybenzamide is unique due to the combination of its structural features. The presence of both methoxy groups and the thiazole ring provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-18(15-11-13(24-2)9-10-17(15)26-4)21-20(27-12)22-19(23)14-7-5-6-8-16(14)25-3/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXZRUGKLLQWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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